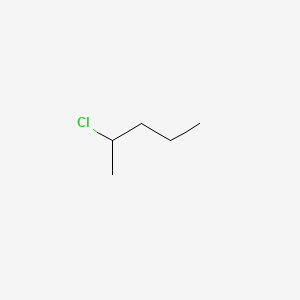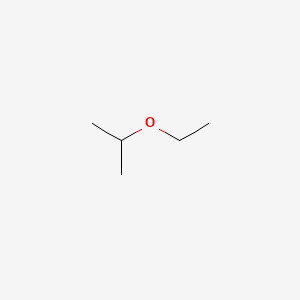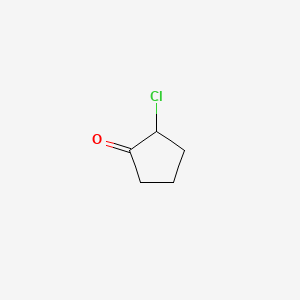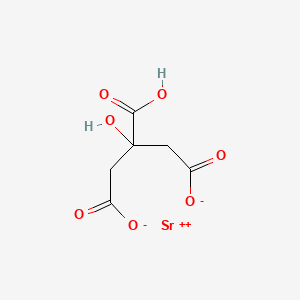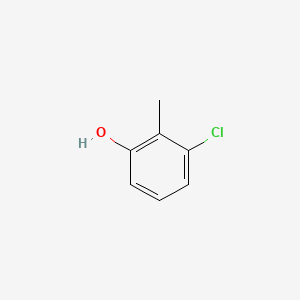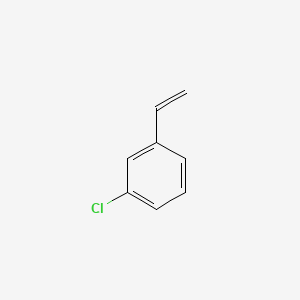![molecular formula C13H14 B1584104 5-Fenilbiciclo[2.2.1]hept-2-eno CAS No. 6143-30-2](/img/structure/B1584104.png)
5-Fenilbiciclo[2.2.1]hept-2-eno
Descripción general
Descripción
5-Phenylbicyclo[2.2.1]hept-2-ene: is an organic compound with the molecular formula C13H14 . It is a bicyclic structure with a phenyl group attached to the second carbon of the bicyclo[2.2.1]heptene ring system. This compound is known for its stability and unique structural properties, making it a valuable subject of study in organic chemistry .
Aplicaciones Científicas De Investigación
Chemistry: 5-Phenylbicyclo[2.2.1]hept-2-ene is used as a starting material in organic synthesis to create various biologically active compounds. It serves as a precursor for the synthesis of complex molecules in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, derivatives of 5-Phenylbicyclo[2.2.1]hept-2-ene are explored for their potential therapeutic properties. These derivatives can exhibit anti-inflammatory, analgesic, or anticancer activities .
Industry: This compound is also utilized in the fragrance and flavor industry. It can be used as a component in the formulation of perfumes and flavoring agents to enhance aroma and taste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for preparing 5-Phenylbicyclo[2.2.1]hept-2-ene involves the dehydrogenation reaction of phenylacetylene. In this process, phenylacetylene is reacted with a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen to yield 5-Phenylbicyclo[2.2.1]hept-2-ene .
Industrial Production Methods: Industrial production of 5-Phenylbicyclo[2.2.1]hept-2-ene typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Phenylbicyclo[2.2.1]hept-2-ene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of 5-Phenylbicyclo[2.2.1]hept-2-ene can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Mecanismo De Acción
The mechanism of action of 5-Phenylbicyclo[2.2.1]hept-2-ene and its derivatives depends on the specific application. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bicyclic structure provides a rigid framework that can influence the binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]hept-2-ene (Norbornene): Lacks the phenyl group, making it less versatile in aromatic substitution reactions.
5-Methylbicyclo[2.2.1]hept-2-ene: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
5-Phenylbicyclo[2.2.1]heptane: Saturated version of 5-Phenylbicyclo[2.2.1]hept-2-ene, with different chemical properties and reactivity.
Uniqueness: 5-Phenylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the phenyl group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
5-phenylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNHYNYFLXKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30421-34-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30421-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90976987 | |
| Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6143-30-2 | |
| Record name | 5-Phenylbicyclo(2.2.1)-2-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B1584021.png)
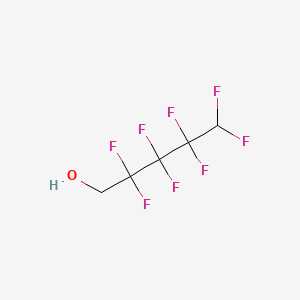

![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)
